molecular formula C8H20P2S2 B3367611 (Diethylphosphanyldisulfanyl)-diethylphosphane CAS No. 1833-92-7

(Diethylphosphanyldisulfanyl)-diethylphosphane

Cat. No. B3367611
CAS RN: 1833-92-7
M. Wt: 242.3 g/mol
InChI Key: UKMTWIJJKHRZST-UHFFFAOYSA-N
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Description

(Diethylphosphanyldisulfanyl)-diethylphosphane, commonly known as DEDP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of DEDP is not fully understood, but it is believed to act as a reducing agent by donating electrons to other molecules. This property has been utilized in various chemical reactions, including the reduction of metal ions and organic compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of DEDP. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. Therefore, it has the potential to be used in biomedical applications.

Advantages and Limitations for Lab Experiments

DEDP has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, it is highly air-sensitive and requires careful handling to prevent oxidation. Additionally, DEDP is relatively expensive, which limits its use in large-scale experiments.

Future Directions

There are several future directions for the research and development of DEDP. It has the potential to be used in the synthesis of new materials with unique properties. Additionally, its reducing properties could be utilized in the development of new chemical reactions. Furthermore, DEDP could be studied for its potential applications in the field of medicine, including drug discovery and delivery.
Conclusion:
In conclusion, DEDP is a chemical compound that has shown promising results in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is necessary to fully understand the potential applications of DEDP in various fields.

Scientific Research Applications

DEDP has shown promising results in various scientific research fields. It has been used as a ligand in organometallic chemistry to synthesize transition metal complexes. These complexes have been studied for their potential applications in catalysis, electrochemistry, and materials science. DEDP has also been used as a reducing agent in organic synthesis, where it has shown excellent selectivity and efficiency. Furthermore, DEDP has been studied for its potential applications in the field of medicine.

properties

IUPAC Name

(diethylphosphanyldisulfanyl)-diethylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20P2S2/c1-5-9(6-2)11-12-10(7-3)8-4/h5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMTWIJJKHRZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(CC)SSP(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20P2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400509
Record name AC1N50JV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Diethylphosphanyldisulfanyl)-diethylphosphane

CAS RN

1833-92-7
Record name AC1N50JV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Diethylphosphanyldisulfanyl)-diethylphosphane
Reactant of Route 2
(Diethylphosphanyldisulfanyl)-diethylphosphane
Reactant of Route 3
(Diethylphosphanyldisulfanyl)-diethylphosphane
Reactant of Route 4
(Diethylphosphanyldisulfanyl)-diethylphosphane
Reactant of Route 5
(Diethylphosphanyldisulfanyl)-diethylphosphane
Reactant of Route 6
(Diethylphosphanyldisulfanyl)-diethylphosphane

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